molecular formula C10H8BrFO2 B7960509 Methyl (2E)-3-(3-bromo-2-fluorophenyl)prop-2-enoate

Methyl (2E)-3-(3-bromo-2-fluorophenyl)prop-2-enoate

Cat. No.: B7960509
M. Wt: 259.07 g/mol
InChI Key: VCGPRWQKLMGFKV-AATRIKPKSA-N
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Description

Methyl (2E)-3-(3-bromo-2-fluorophenyl)prop-2-enoate is an organic compound that features both bromine and fluorine atoms attached to a phenyl group. Its structure comprises a methyl ester functional group attached to a propenoate system, showcasing the (2E)-isomer configuration. This compound is noteworthy in organic chemistry for its versatility in various synthetic routes and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-3-(3-bromo-2-fluorophenyl)prop-2-enoate typically involves a series of steps:

  • Bromination and Fluorination: : A compound bearing a phenyl ring is subjected to bromination and fluorination under controlled conditions, often using bromine and fluorinating agents like N-fluorobenzenesulfonimide.

  • Esterification: : The brominated and fluorinated intermediate is then subjected to esterification, typically with methyl alcohol and a catalyst like sulfuric acid, to yield the desired ester.

Industrial Production Methods

Industrial production can scale up these methods, often incorporating continuous flow reactors for improved efficiency and safety. This involves optimizing reaction conditions like temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(3-bromo-2-fluorophenyl)prop-2-enoate can undergo various chemical reactions:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : It undergoes reduction in the presence of reducing agents such as lithium aluminum hydride, converting esters into alcohols.

  • Substitution: : The bromine and fluorine atoms make the phenyl ring susceptible to nucleophilic substitution reactions, often leading to the formation of new carbon-halogen bonds.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic conditions.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed depend on the type of reaction:

  • Oxidation yields carboxylic acids.

  • Reduction results in alcohols.

  • Substitution leads to new derivatives with varied functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for developing pharmaceuticals and agrochemicals.

Biology

In biology, derivatives of this compound are investigated for their potential bioactivity, including antimicrobial and anti-inflammatory properties.

Medicine

In medicine, it is explored for its potential in developing new drug candidates, particularly for its aromatic structure which can interact with biological targets.

Industry

Industrially, it is used in the synthesis of specialty chemicals, including polymers and advanced materials.

Mechanism of Action

The mechanism by which Methyl (2E)-3-(3-bromo-2-fluorophenyl)prop-2-enoate exerts its effects involves interactions at the molecular level:

  • Molecular Targets: : It can interact with enzymes and receptors due to its aromatic nature and halogen substituents, affecting biological pathways.

  • Pathways Involved: : The compound may influence pathways like signal transduction and metabolic processes, depending on its specific derivatives and modifications.

Comparison with Similar Compounds

Methyl (2E)-3-(3-bromo-2-fluorophenyl)prop-2-enoate can be compared to other halogenated aromatic esters:

  • Methyl (2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoate: : Similar in structure but has chlorine instead of bromine, affecting its reactivity and biological interactions.

  • Methyl (2E)-3-(2-iodo-3-fluorophenyl)prop-2-enoate: : Contains iodine, leading to different reaction mechanisms and potentially distinct biological activities.

  • Methyl (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate: : Variation in the position of the fluorine atom, influencing its chemical properties and applications.

This compound's unique combination of bromine and fluorine atoms on the phenyl ring sets it apart, offering distinct reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

methyl (E)-3-(3-bromo-2-fluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGPRWQKLMGFKV-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C(=CC=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(C(=CC=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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